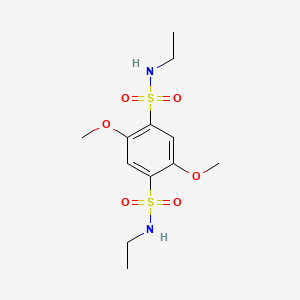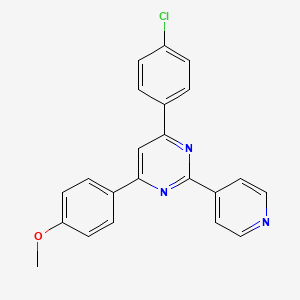
5-(4-chlorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, a hydroxy group, and a pyridyl group
Métodos De Preparación
The synthesis of 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a suitable diketone with an amine under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Pyridyl Group Addition: The pyridyl group can be introduced through nucleophilic substitution reactions using 2-chloropyridine and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:
4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
4-BENZOYL-5-(4-METHOXYPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a methoxyphenyl group, which may influence its solubility and interaction with biological targets.
4-BENZOYL-5-(4-NITROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a nitrophenyl group, which may enhance its electron-withdrawing properties and affect its chemical reactivity.
The uniqueness of 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H17ClN2O3 |
|---|---|
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-6-5-9-18(25-14)26-20(15-10-12-17(24)13-11-15)19(22(28)23(26)29)21(27)16-7-3-2-4-8-16/h2-13,20,27H,1H3/b21-19- |
Clave InChI |
VSNSYRJWWUHPOF-VZCXRCSSSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944539.png)

![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)
![2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide](/img/structure/B14944561.png)


![6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B14944584.png)
![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)
![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
